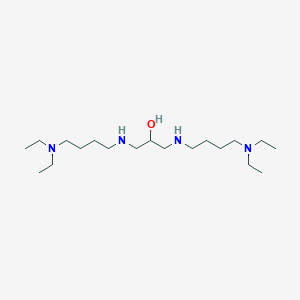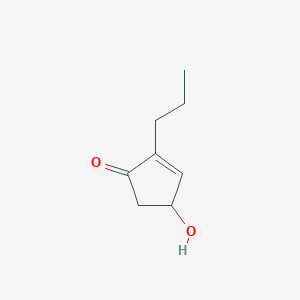
1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazol-5-one is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various fields such as medicine, agriculture, and materials science
Preparation Methods
The synthesis of 1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with phenyl isocyanate, followed by cyclization with sodium azide . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can replace hydrogen atoms under specific conditions. Common reagents and conditions for these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazol-5-one has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Mechanism of Action
The mechanism by which 1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazol-5-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-Benzyl-4-phenyl-1,4-dihydro-5H-tetrazol-5-one can be compared with other tetrazole derivatives such as:
1-Phenyl-1,4-dihydro-5H-tetrazol-5-one: Similar in structure but lacks the benzyl group, affecting its reactivity and applications.
1-Ethyl-1,4-dihydro-5H-tetrazol-5-one: Contains an ethyl group instead of a benzyl group, leading to differences in physical and chemical properties.
5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole: A more complex derivative with additional functional groups, used in specialized applications such as explosives and propellants
Properties
CAS No. |
61249-36-3 |
|---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-benzyl-4-phenyltetrazol-5-one |
InChI |
InChI=1S/C14H12N4O/c19-14-17(11-12-7-3-1-4-8-12)15-16-18(14)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
RNZWMSBRXLMBTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Bromo-4-[4-(4-methylphenoxy)but-2-ene-1-sulfonyl]benzene](/img/structure/B14574996.png)






![1-[2-(1-Bromoethyl)cyclohexyl]ethan-1-one](/img/structure/B14575033.png)
![2-Methyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14575042.png)


![3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one](/img/structure/B14575058.png)
